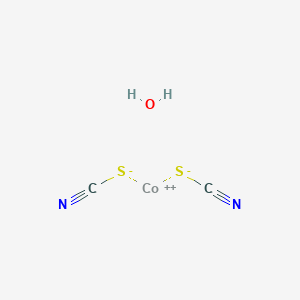
Cobalt (II) thiocyanate hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt (II) thiocyanate hydrate is an inorganic compound with the chemical formula Co(SCN)₂·xH₂O. It is a coordination complex that exists in both anhydrous and hydrated forms.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cobalt (II) thiocyanate hydrate can be synthesized through various methods. One common method involves the salt metathesis reaction between aqueous cobalt (II) sulfate and barium thiocyanate. This reaction produces a barium sulfate precipitate, leaving this compound in solution :
CoSO4+Ba(SCN)2→BaSO4+Co(SCN)2
Another method involves the reaction of hexakisacetonitrile cobalt (II) tetrafluoroborate with potassium thiocyanate, resulting in the precipitation of potassium tetrafluoroborate and cobalt (II) thiocyanate :
[Co(NCMe)6](BF4
Scientific Research Applications
Forensic Applications
Cobalt (II) thiocyanate hydrate is primarily known for its role in drug testing, specifically in the Scott test for cocaine detection. This colorimetric test involves the formation of a blue precipitate when cobalt (II) thiocyanate reacts with cocaine hydrochloride. However, the test is notorious for producing false positives with other substances, necessitating ongoing research to improve specificity.
Table 1: Reaction Products in Forensic Tests
| Substance Tested | Reaction Product | Observations |
|---|---|---|
| Cocaine Hydrochloride | Blue precipitate | Amorphous material unsuitable for X-ray analysis |
| Lidocaine Hydrochloride | Needle-like crystals | Identified as cis- and trans-[CoL₂(SCN)₂] |
| Benzimidazole | Coordination compound | New polymorph identified via X-ray diffraction |
Recent studies have highlighted the need to refine the Scott test to reduce false positives from various organic bases such as lidocaine and ephedrine, which also yield blue products upon reaction with cobalt (II) thiocyanate .
Medicinal Chemistry
This compound has been investigated for its potential antimicrobial properties. Research indicates that cobalt complexes can disrupt bacterial cell membranes and interfere with metabolic processes. In vitro studies have demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Case Study: Antimicrobial Activity
In a study examining the antimicrobial efficacy of cobalt (II) thiocyanate against various pathogens, it was found that the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve membrane disruption and inhibition of metabolic pathways critical for bacterial survival .
Materials Science
This compound is also utilized in materials science, particularly in the synthesis of novel coordination polymers and nanomaterials. Its layered structure allows for the formation of complex materials that can be employed in catalysis and as sensors.
Chemical Reactions Analysis
Coordination Complex Formation
Cobalt(II) thiocyanate acts as a precursor for diverse coordination polymers and complexes:
With Nitrogen-Donor Ligands
-
Reaction with 4-(hydroxymethyl)pyridine (hmpy) yields layered coordination polymers. Structural studies reveal:
With Thiocyanate Ligands
-
In aqueous ammonia, Co(SCN)₂ forms hexaamminecobalt(II) complexes:
Co2++6NH3→[Co NH3)6]2+Excess ammonia stabilizes the complex, while limited amounts precipitate basic salts like Co OH NO3 .
Cocaine Detection (Scott Test)
Co(SCN)₂ reacts with cocaine hydrochloride to form a blue amorphous precipitate, though false positives occur with lidocaine and benzimidazole derivatives :
Enhanced Detection with Acetone
Addition of acetone stabilizes the blue tetraisothiocyanatocobaltate(II) ion ( Co NCS 4]2−) :
Co2++4NCS−→[Co NCS 4]2−
Reactivity with Organic Bases
Co(SCN)₂ forms ion pairs and coordination compounds with nitrogenous bases:
-
With lidocaine: Crystalline cis trans CoL2(SCN)2] isomers form, confirmed via single-crystal XRD .
-
With ethanolamine derivatives: Hydrogen-bonded networks stabilize layered structures .
Decomposition and Stability
Thermal decomposition produces:
Co SCN 2ΔCoO+SOx+NOx
Moisture and strong acids accelerate decomposition, releasing toxic gases (e.g., HCN) .
Environmental and Biological Interactions
-
Aquatic toxicity : Co(SCN)₂ disrupts aquatic ecosystems by replacing zinc in metalloenzymes .
-
Thyroid interference : Thiocyanate ions inhibit iodine transport, affecting hormone synthesis .
Key Structural and Reaction Data
| Property/Reaction | Value/Conditions | Source |
|---|---|---|
| Co–N bond distance | 1.949–2.180 Å | |
| Optimal acetone ratio | 1:1 (v/v) for color enhancement | |
| Decomposition products | COx, NOx, SOx |
Properties
Molecular Formula |
C2H2CoN2OS2 |
|---|---|
Molecular Weight |
193.12 g/mol |
IUPAC Name |
cobalt(2+);dithiocyanate;hydrate |
InChI |
InChI=1S/2CHNS.Co.H2O/c2*2-1-3;;/h2*3H;;1H2/q;;+2;/p-2 |
InChI Key |
ZJHVGDJHSOKFNZ-UHFFFAOYSA-L |
Canonical SMILES |
C(#N)[S-].C(#N)[S-].O.[Co+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















